5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- typically involves the reaction of thiazole derivatives with appropriate phenoxyethyl compounds. One common method involves the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted thiazole derivatives.
Scientific Research Applications
5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in the study of biochemical pathways and enzyme functions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Thiazolecarboxylic acid, 2-[3,5-diformyl-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester
- Thiazole-5-carboxylic acid derivatives
Uniqueness
5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- is unique due to its specific substitution pattern on the thiazole ring and the presence of the dimethylphenoxyethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
927995-52-6 |
---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9-6-10(2)8-12(7-9)19-5-4-13-16-11(3)14(20-13)15(17)18/h6-8H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
BHHFAMCNEWWEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC2=NC(=C(S2)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.